Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester, a cyano group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl ester group. The cyano and benzoyl groups are then added through nucleophilic substitution and acylation reactions, respectively. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyano and benzoyl groups on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano and benzoyl groups can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-cyano-4-[3-(cyanomethyl)phenyl]piperazine-1-carboxylate
- Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzyl]piperazine-1-carboxylate
- Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate is unique due to the presence of both cyano and benzoyl groups on the piperazine ring. This combination of functional groups provides distinct reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)26-18(25)22-9-10-23(16(12-21)13-22)17(24)15-6-4-5-14(11-15)7-8-20/h4-6,11,16H,7,9-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIVQZFBHRILKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)C2=CC=CC(=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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